Cholecystokinin 33 (10-20)

Description

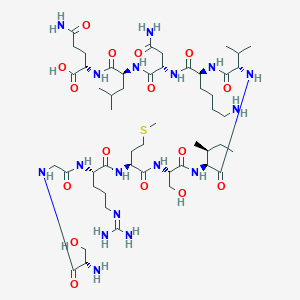

Structure

2D Structure

Properties

CAS No. |

122998-75-8 |

|---|---|

Molecular Formula |

C51H93N17O16S |

Molecular Weight |

1232.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |

InChI Key |

WDYRRJKQWOQRLJ-HCWJCATPSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N |

Other CAS No. |

122998-75-8 |

sequence |

SGRMSIVKNLQ |

Synonyms |

CCK 33 (10-20) cholecystokinin 33 (10-20) |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Cholecystokinin Peptides

Genomic Organization and Transcriptional Regulation of the Preprocholecystokinin Gene

The foundation for cholecystokinin (B1591339) synthesis lies within the preprocholecystokinin gene. In humans, the gene for CCK is located on chromosome 3. wikipedia.org The primary product of this gene's transcription is a 115-amino acid precursor protein known as preprocholecystokinin. wikipedia.orgfrontiersin.orgpancreapedia.org

Transcriptional regulation of this gene is a complex process that ensures cell-type-specific expression. nih.govbiorxiv.org This regulation is governed by molecular factors such as transcription factors and epigenetic modifications, as well as the higher-order organization of chromatin within the nucleus. nih.govmit.edu This precise control allows for the synthesis of CCK in specific cells, primarily the enteroendocrine I-cells of the small intestine and various neurons in the central and peripheral nervous systems. wikipedia.orgfrontiersin.org The spatial organization of the genome into active and inactive compartments plays a critical role in regulating the expression of genes like preprocholecystokinin. mdpi.com

Post-Translational Processing of Procholecystokinin

Following translation, the initial preprocholecystokinin peptide undergoes a series of modifications to become biologically active. This process begins with the cleavage of a signal peptide, converting it to pro-cholecystokinin. Subsequently, pro-cholecystokinin enters the regulated secretory pathway where it is subject to further extensive processing, including proteolytic cleavages, tyrosine sulfation, and C-terminal amidation. nih.gov

The conversion of the inactive pro-cholecystokinin into active peptides is accomplished through proteolytic cleavage, a common mechanism for activating proproteins. libretexts.orglibretexts.org This process is carried out by a family of enzymes known as prohormone convertases (PCs), which are endopeptidases that cleave the precursor protein at specific mono- and dibasic amino acid sites. acs.orgmdpi.com The specific pattern of cleavage can be complex, and studies involving the mutation of these cleavage sites have shown that disrupting them inhibits the production of the final peptide forms, leading to the secretion of intermediate forms. acs.org Evidence suggests that the cleavages of pro-CCK occur in a specific, sequential order and may follow parallel pathways. acs.orgnih.gov

Differential post-translational processing of the single pro-cholecystokinin precursor results in a variety of biologically active CCK peptides, each identified by the number of amino acids it contains. wikipedia.org The major bioactive forms include CCK-58, CCK-39, CCK-33, CCK-22, CCK-8, and the C-terminal tetrapeptide, CCK-4. frontiersin.orgacs.orgresearchgate.netnih.govnih.govmdpi.comphysiology.orgnih.gov While CCK-83 has been identified in tissue extracts, it has not been found in plasma. nih.gov All of these forms share the same C-terminal amino acid sequence which is essential for their biological activity. researchgate.net

Table 1: Major Bioactive Forms of Cholecystokinin (CCK)

| CCK Form | Number of Amino Acids | Primary Tissue Source(s) | Key Characteristics |

| CCK-58 | 58 | Intestine nih.govnih.gov | A major form in the gut and circulation. nih.govnih.govphysiology.org |

| CCK-39 | 39 | Intestine nih.gov | One of the larger forms found in the intestine. nih.gov |

| CCK-33 | 33 | Intestine nih.govmdpi.com | A predominant form in human plasma and a major form in the gut. mdpi.comphysiology.org |

| CCK-22 | 22 | Intestine mdpi.comphysiology.org | A significant form in the intestine and plasma of some species. physiology.org |

| CCK-8 | 8 | Brain, Neurons frontiersin.orgacs.orgnih.govnih.gov | The predominant form in the central nervous system. nih.govnih.govmdpi.com |

| CCK-4 | 4 | Brain (trace amounts) mdpi.com | Represents the C-terminal tetrapeptide shared with gastrin. mdpi.comnih.gov |

The post-translational processing of pro-cholecystokinin is tissue-specific, leading to a distinct distribution of CCK forms between the gut and the brain. nih.govphysiology.org This cell-specific processing is governed by the differential expression of prohormone convertases within the cells. researchgate.netjst.go.jp

Enteroendocrine I-cells, located primarily in the duodenum and jejunum, are the main source of circulating CCK. wikipedia.orgnih.govplos.org These cells predominantly produce and secrete the larger molecular forms of CCK, such as CCK-58, CCK-33, and CCK-22. frontiersin.orgnih.govmdpi.comresearchgate.net In contrast, neurons in the brain and enteric nervous system primarily process pro-cholecystokinin down to the smallest major form, the octapeptide CCK-8. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net This makes CCK-8 the most abundant form in the brain, where it functions as a neurotransmitter. nih.govnih.gov

Structural Features of Cholecystokinin Peptides Critical for Biological Activity

The biological function of all CCK peptides is dictated by specific structural features that are highly conserved across different forms. The activity resides in the C-terminal end of the peptide. frontiersin.orgresearchgate.netebsco.com For instance, the CCK1 receptor, which mediates many of the digestive effects, requires the C-terminal heptapeptide-amide that includes a sulfated tyrosine for high-affinity binding. pancreapedia.orgnih.gov

A critical post-translational modification for all bioactive CCK peptides is the amidation of the C-terminal phenylalanine residue. frontiersin.orgresearchgate.netnih.gov This modification, where a carboxyl group is converted to an amide, is essential for the peptide's biological activity and its ability to bind to its receptors. physiology.orgnih.govebsco.com The C-terminal tetrapeptide-amide sequence is shared between all CCK and gastrin peptides and is the minimum requirement for binding to the CCK2 receptor. nih.gov The conservation of this amidated C-terminal sequence throughout evolution highlights its fundamental importance to the physiological function of the cholecystokinin family of peptides. mdpi.com

Conserved Amino Acid Sequences and Unique Regions Across Cholecystokinin Forms

The biological activity of all CCK peptides resides in the highly conserved C-terminal region. frontiersin.org Specifically, the C-terminal heptapeptide-amide is considered the pharmacophore for the CCK1 receptor, while the C-terminal tetrapeptide-amide is the minimal fragment required for CCK2 receptor activity. nih.govctdbase.org This C-terminal pentapeptide sequence is identical between CCK and gastrin, explaining their shared affinity for the CCK2 receptor. wikipedia.orgresearchgate.net

The region corresponding to Cholecystokinin 33 (10-20) is part of the N-terminal extension of the core active site. This N-terminal portion of CCK-33 is not conserved in the same way as the C-terminus and does not contribute directly to receptor binding and activation. While the larger forms of CCK (like CCK-33 and CCK-58) are present in circulation, the essential interaction with the receptors is governed by the conserved C-terminal end. Studies attempting to raise antibodies against a CCK (10-20) fragment found it to be poorly immunogenic, suggesting it may lack a distinct, stable structure necessary for such recognition. pnas.org

Conformational Dynamics of Cholecystokinin Peptides and Their Fragments

The three-dimensional structure of CCK peptides is crucial for their interaction with receptors. Conformational studies, often using nuclear magnetic resonance (NMR) spectroscopy in membrane-mimicking environments, have focused primarily on the biologically active C-terminal fragments, such as CCK-8. These studies reveal that fragments like CCK-8 and CCK-7 preferentially adopt folded conformations, characterized by β- and γ-turns around the Gly-Trp-Met-Asp sequence. This folded structure is believed to be important for the efficient recognition by brain receptors.

Conversely, the N-terminal amino acids of larger CCK fragments, such as CCK-15, have been shown to be highly disordered with no clear conformational preference. By extension, the Cholecystokinin 33 (10-20) fragment, being part of the N-terminal region of CCK-33, is presumed to be flexible and to lack a stable, defined secondary structure in solution. This flexibility is a common characteristic of the N-terminal extensions of CCK peptides, which contrasts with the more structured and functionally critical C-terminal domain.

Cholecystokinin Receptors: Classification, Structural Features, and Ligand Interactions

Cholecystokinin (B1591339) Receptor Subtypes: CCK1R (Type A) and CCK2R (Type B / Gastrin Receptor)

The cholecystokinin receptor family consists of two distinct subtypes: the CCK1 receptor (CCK1R), historically known as the 'alimentary' or Type A receptor, and the CCK2 receptor (CCK2R), also known as the 'brain' or Type B/gastrin receptor. nih.govfrontiersin.orgpancreapedia.orgguidetopharmacology.org This classification is based on their pharmacological selectivity for different forms of CCK and the related peptide, gastrin. nih.govguidetopharmacology.org

The genes encoding the two CCK receptor subtypes have been successfully cloned and characterized, providing a foundation for understanding their structure and function. The gene for the CCK1R is named CCKAR, while the gene for the CCK2R is CCKBR. frontiersin.orgpancreapedia.org

The human CCKAR gene is located on chromosome 4, specifically at band 4p15.2. wikipedia.org Its structure has been characterized, and research has identified polymorphisms in its promoter region. wikipedia.org The cloning of the human CCKAR cDNA revealed an open reading frame that encodes a 428-amino acid protein. drugbank.com The rat CCKAR was among the first to be purified and cloned from the pancreas, a tissue rich in this receptor subtype. pnas.org

The human CCKBR gene is located on chromosome 11, at band 11p15.4, and spans approximately 12 kbp with a structure consisting of 5 exons. encyclopedia.pubwikipedia.org Cloning of the human CCKBR gene confirmed it encodes the receptor responsible for the high-affinity binding of both CCK and gastrin, particularly in the brain and gastrointestinal tract. wikipedia.orggenecards.org Alternative splicing of the CCKBR gene has been observed, particularly in tumor cells, which can result in receptor variants with altered structures, such as the retention of an intron that adds 69 amino acids to the third intracellular loop. guidetopharmacology.orgdiva-portal.org

| Gene/Receptor | Chromosomal Location (Human) | Encoded Protein Size (Human) | Aliases |

| CCKAR (CCK1R) | 4p15.2 wikipedia.org | 428 amino acids drugbank.com | CCK-A, CCK1, CCKRA wikipedia.org |

| CCKBR (CCK2R) | 11p15.4 encyclopedia.pubwikipedia.org | ~447-452 amino acids guidetopharmacology.org | CCK-B, CCK2, GASR wikipedia.orggenecards.org |

As members of the GPCR superfamily, both CCK1R and CCK2R share a characteristic topology consisting of an extracellular N-terminal domain, seven alpha-helical transmembrane (TM) segments connected by three intracellular (ICL) and three extracellular (ECL) loops, and an intracellular C-terminal tail. pancreapedia.orgmdpi.comwikipedia.org

Key conserved motifs typical of Class A GPCRs are present in both receptor subtypes, including the E/DRY motif at the cytoplasmic end of TM3 and the NPxxY motif on the intracellular side of TM7, which are crucial for receptor activation and signal transduction. nih.govfrontiersin.org The extracellular domains, particularly the N-terminus and the extracellular loops, are involved in ligand binding. frontiersin.org These regions contain sites for glycosylation, a post-translational modification important for the proper folding and trafficking of the receptor to the cell surface. nih.gov

A conserved disulfide bond linking the first and second extracellular loops is a feature of both CCK1R and CCK2R. nih.govfrontiersin.org However, the CCK1R possesses an additional, unique intradomain disulfide bond within its N-terminal region. nih.govpancreapedia.org The intracellular loops and the C-terminal tail are critical for coupling to intracellular G proteins, which initiate downstream signaling cascades upon receptor activation. aacrjournals.org While both receptors can couple to multiple G proteins, CCK1R is often associated with Gs and Gq proteins, whereas CCK2R is primarily linked to Gq and to a lesser extent, Gi proteins. encyclopedia.pubmdpi.comfrontiersin.org

The distinct physiological effects of CCK are largely determined by the differential anatomical distribution of its two receptor subtypes throughout the body.

CCK1R Distribution: The CCK1R is predominantly found in peripheral organs, justifying its original name as the 'alimentary' type. nih.govpancreapedia.org High concentrations are located in the gallbladder, pancreas, and pyloric sphincter smooth muscle. nih.govfrontiersin.org It is also expressed on enteric neurons in the small intestine, D cells in the gastric mucosa, and on vagal afferent neurons, which are crucial for relaying satiety signals to the brain. frontiersin.orgnih.govphysiology.org In the central nervous system (CNS), CCK1R expression is more discrete than CCK2R but is present in specific areas, including the hypothalamus (notably the paraventricular and dorsomedial nuclei), the brainstem (area postrema), and the nucleus of the solitary tract. researchgate.netphysiology.org

CCK2R Distribution: The CCK2R is the predominant cholecystokinin receptor in the brain, leading to its 'brain' type designation. researchgate.netfrontiersin.org It is widely distributed throughout the CNS, with notable expression in the cerebral cortex, hypothalamus, amygdala, and basal ganglia. encyclopedia.pubwikipedia.orgnih.gov In the periphery, CCK2R is prominently expressed in the stomach on gastric parietal cells and enterochromaffin-like (ECL) cells, where it mediates gastrin-stimulated acid secretion. researchgate.netfrontiersin.org It is also found in some myenteric neurons and on various immune cells, such as monocytes and lymphocytes. frontiersin.orgnih.gov

| Receptor | Primary Location | Key Peripheral Tissues | Key Central Nervous System (CNS) Tissues |

| CCK1R | Peripheral nih.govpancreapedia.org | Gallbladder, Pancreas, Stomach (D cells, smooth muscle), Small Intestine (enteric neurons), Vagal Afferents nih.govfrontiersin.orgphysiology.org | Hypothalamus, Brainstem (Area Postrema, Nucleus of the Solitary Tract) researchgate.netphysiology.org |

| CCK2R | Central researchgate.netfrontiersin.org | Stomach (Parietal cells, ECL cells), Pancreas, Myenteric Neurons, Immune Cells researchgate.netfrontiersin.orgnih.gov | Cerebral Cortex, Hippocampus, Amygdala, Basal Ganglia, Hypothalamus encyclopedia.pubwikipedia.orgnih.gov |

Ligand Binding Properties and Receptor Affinity

The defining difference between the CCK1 and CCK2 receptors lies in their ligand binding properties and affinity for CCK, its various bioactive fragments, and gastrin. This selectivity is the basis for their pharmacological classification and is rooted in specific structural features of both the ligands and the receptors.

Cholecystokinin is produced as a preprohormone and processed into several mature, biologically active forms of varying lengths, including CCK-58, CCK-33, CCK-22, and the C-terminal octapeptide, CCK-8. frontiersin.org A smaller fragment, the C-terminal tetrapeptide CCK-4, is also biologically active. mdpi.com

CCK1R Binding: The CCK1R exhibits high affinity for larger, sulfated forms of CCK, such as CCK-8 and CCK-33. nih.govumich.edu For instance, CCK-8 typically binds to CCK1R with a high affinity in the low nanomolar range (Ki ≈ 0.6-1 nM). nih.gov In contrast, the receptor has a markedly lower affinity for CCK-4 and gastrin, which can be 1,000 to 10,000 times weaker. nih.gov

CCK2R Binding: The CCK2R is less selective and binds sulfated CCK-8, gastrin, and non-sulfated CCK with similarly high affinity (Ki ≈ 0.3–1 nM). nih.govfrontiersin.org The binding affinity for CCK-4 is only moderately reduced, approximately 10-fold lower than that of CCK-8. nih.govnih.gov This broad specificity allows the CCK2R to function as a receptor for both CCK and gastrin. wikipedia.org

| Ligand | CCK1R Affinity | CCK2R Affinity | Key Reference |

| Sulfated CCK-8 | High (Ki ≈ 0.6-1 nM) | High (Ki ≈ 0.3-1 nM) | nih.gov |

| CCK-4 | Very Low (1,000-10,000x lower than CCK-8) | High/Moderate (≈10x lower than CCK-8) | nih.gov |

| Gastrin | Very Low (1,000-10,000x lower than CCK-8) | High (Ki ≈ 0.3-1 nM) | nih.gov |

| Desulfated CCK-8 | Low (≈500x lower than sulfated CCK-8) | High (Similar to sulfated CCK-8) | nih.govphysiology.org |

The dramatic differences in ligand preference between the two receptor subtypes are dictated by specific chemical modifications of the peptide ligands, particularly the sulfation of a key tyrosine residue and the length of the C-terminal peptide sequence. frontiersin.org

All known biological effects of CCK peptides are contained within the conserved C-terminal heptapeptide (B1575542) sequence. frontiersin.org The CCK1R specifically requires this C-terminal heptapeptide-amide, which must include a sulfated tyrosine residue at the seventh position from the C-terminus, for high-affinity binding. nih.govpancreapedia.orgguidetopharmacology.org The removal of the sulfate (B86663) group from this tyrosine in CCK-8 results in a 500- to 1000-fold reduction in its binding affinity for the CCK1R. nih.govbiorxiv.orgescholarship.org This makes sulfation a critical determinant of specificity for CCK1R. researchgate.net Structural studies suggest that specific amino acids in the second extracellular loop of the CCK1R, such as methionine and arginine residues, interact directly with the sulfated tyrosine of the CCK ligand, stabilizing the high-affinity binding state. biorxiv.orgresearchgate.net

In stark contrast, the CCK2R only requires the C-terminal tetrapeptide-amide sequence (-Trp-Met-Asp-Phe-NH2), which is the common structural feature shared by all forms of CCK and gastrin. nih.govpancreapedia.org The binding affinity of ligands to the CCK2R is not significantly affected by the sulfation state of the tyrosine residue located outside this core tetrapeptide sequence. researchgate.netphysiology.orgescholarship.org This explains why CCK2R binds both sulfated and non-sulfated CCK, as well as gastrin, with comparable high affinity. wikipedia.org

Investigation of Potential Binding Interactions of Cholecystokinin 33 (10-20) with CCK Receptors

The biological activity of cholecystokinin peptides is overwhelmingly dictated by their C-terminal region. frontiersin.org Extensive structure-activity relationship studies have defined the essential components, or pharmacophore, required for receptor binding and activation. frontiersin.org For the CCK1 receptor, the pharmacophore is the C-terminal heptapeptide-amide, which must include a sulfated tyrosine residue at position seven from the C-terminus for high-affinity binding. frontiersin.orgnih.gov For the CCK2 receptor, the critical binding sequence is shorter, requiring only the C-terminal tetrapeptide-amide shared by both CCK and gastrin. frontiersin.orgnih.gov

Cholecystokinin 33 (CCK-33) is one of the naturally occurring forms of CCK processed from its precursor, preprocholecystokinin. ebsco.compancreapedia.org The specific fragment, Cholecystokinin 33 (10-20), represents an 11-amino acid sequence located in the middle portion of the full CCK-33 peptide, distant from the C-terminal pharmacophore.

Given that all known biological effects of CCK peptides are attributed to the conserved C-terminal heptapeptide, the Cholecystokinin 33 (10-20) fragment is not expected to bind directly to or activate either CCK1 or CCK2 receptors. frontiersin.org This region of the peptide lacks the critical sulfated tyrosine and the C-terminal amide group essential for receptor interaction. frontiersin.orgphysiology.org Studies using various fragments of CCK have consistently shown that N-terminal fragments and those from the middle of the peptide sequence that lack the C-terminal portion are inactive. nih.gov

Interactive Data Table 2: Analysis of Cholecystokinin 33 and its Fragments

| Peptide | Sequence Position | Relation to Pharmacophore | Expected Receptor Interaction |

|---|---|---|---|

| CCK-33 | 1-33 | Contains the full C-terminal pharmacophore. | Binds and activates both CCK1 and CCK2 receptors. pancreapedia.org |

| CCK-8 | 26-33 of CCK-33 | Represents the C-terminal octapeptide, including the key binding residues. | Binds and activates both CCK1 and CCK2 receptors with high potency. pancreapedia.org |

| CCK-4 | 30-33 of CCK-33 | Represents the C-terminal tetrapeptide. | Binds CCK2 receptors; very low affinity for CCK1 receptors. nih.gov |

| CCK 33 (10-20) | 10-20 | Located in the middle of the peptide, distant from the C-terminal pharmacophore. | Not expected to bind to or activate CCK receptors. |

Signal Transduction Pathways Activated by Cholecystokinin Receptors

G Protein-Coupled Receptor (GPCR) Signaling Cascades

CCK receptors are known to couple to several families of G proteins, including Gq/11, Gs, and G13, allowing for a pleiotropic signaling response upon ligand binding. nih.govnih.gov The specific G protein activated can depend on the receptor subtype, the cellular context, and even the concentration of CCK.

The most well-characterized signaling pathway for CCK receptors involves their coupling to the Gq/11 family of G proteins. nih.govphysiology.org Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rise in intracellular calcium, along with the generation of DAG, activates various isoforms of protein kinase C (PKC). wikipedia.orgnih.gov The activation of the Gq/11-PLC-Ca2+-PKC pathway is a central mechanism for many of CCK's actions, including the stimulation of digestive enzyme secretion from pancreatic acinar cells. nih.govnih.gov

CCK receptors have also been shown to couple to the G12/13 family of G proteins, specifically G13, which leads to the activation of the small GTPase RhoA. nih.govnih.govphysiology.org This activation is mediated by Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115 RhoGEF. physiology.org The G13-RhoA pathway is involved in regulating the actin cytoskeleton, leading to changes in cell shape and motility, such as the formation of actin stress fibers. nih.govphysiology.org In pancreatic acinar cells, both Gα13 and PKCα have been shown to be required for CCK-induced RhoA translocation. plos.org

| G Protein Pathway | Key Effector | Second Messenger(s) | Downstream Kinase(s) |

| Gq/11 | Phospholipase C (PLC) | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC) |

| Gs | Adenylyl Cyclase | Cyclic AMP (cAMP) | Protein Kinase A (PKA) |

| G13 | RhoGEF | - | Rho-kinase |

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: ERK 1/2, JNK, and p38-MAPK

CCK receptor activation leads to the stimulation of all three major mitogen-activated protein kinase (MAPK) cascades: the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38-MAPK pathways. nih.govqiagen.com These kinase cascades are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis. nih.govnih.gov

ERK 1/2: The activation of the ERK cascade by CCK is often mediated through the PKC-dependent activation of Raf, which in turn activates MEK and then ERK1/2. nih.gov

JNK: The JNK pathway is typically activated by higher concentrations of CCK through a distinct mechanism. nih.gov

p38-MAPK: CCK-induced activation of p38-MAPK is involved in regulating the actin cytoskeleton. nih.gov

| MAPK Cascade | Primary Activator(s) | Key Cellular Functions |

| ERK 1/2 | Growth factors, Mitogens | Cell proliferation, Gene expression |

| JNK | Stress stimuli, Cytokines | Apoptosis, Gene expression |

| p38-MAPK | Stress stimuli, Cytokines | Inflammation, Cytoskeletal regulation |

Phosphatidylinositol 3-Kinase (PI3K) Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important downstream target of CCK receptor activation. nih.govnih.gov This pathway is critical for regulating cell survival, growth, and metabolism. wikipedia.orgscience.gov Upon activation by CCK, PI3K phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which then recruits and activates Akt (also known as protein kinase B). nih.gov Activated Akt can then phosphorylate a variety of downstream targets to mediate its cellular effects. science.gov

Other Intracellular Signaling Molecules: Nitric Oxide, cGMP, Focal Adhesion Kinase, JAK/STAT Pathway

CCK receptor signaling also involves a variety of other intracellular molecules:

Nitric Oxide (NO) and cGMP: In some systems, nitric oxide (NO) can act as a signaling molecule. While some of its effects are mediated through the activation of soluble guanylate cyclase and the production of cyclic guanosine (B1672433) monophosphate (cGMP), NO can also have cGMP-independent effects. nih.govjohnshopkins.edu

Focal Adhesion Kinase (FAK): CCK can stimulate the tyrosine phosphorylation of focal adhesion proteins, including focal adhesion kinase (FAK), which is involved in cell adhesion and migration. researchgate.netqiagen.com

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for many cytokines and growth factors. nih.govgenome.jp There is evidence suggesting that CCK receptors can also engage this pathway, contributing to the regulation of gene expression. nih.govnih.gov

Regulation of Cholecystokinin Peptide Expression and Secretion

Mechanisms of Cholecystokinin (B1591339) Release from Enteroendocrine I-cells

CCK is synthesized and secreted by specialized enteroendocrine cells known as I-cells, which are located in the mucosal lining of the duodenum and jejunum. clevelandclinic.orgyoutube.com The release of CCK is primarily triggered by the presence of nutrients in the small intestine following a meal. clevelandclinic.org

The primary drivers of CCK secretion are the products of fat and protein digestion. nih.govfrontiersin.org Specifically, long-chain fatty acids are more potent stimulators of CCK release than their medium- and short-chain counterparts. nih.gov

In addition to fats, digested proteins, particularly certain amino acids, are major stimulants of CCK release. nih.gov Aromatic amino acids such as phenylalanine and tryptophan have been shown to directly stimulate CCK secretion from I-cells. physiology.orgnih.gov

| Nutrient Stimulant | Effect on CCK Release |

| Fatty Acids (long-chain) | Potent stimulation |

| Amino Acids (aromatic) | Direct stimulation |

| Phenylalanine | Stimulates CCK release |

| Tryptophan | Stimulates CCK release |

This table summarizes the primary luminal nutrient stimulants of CCK secretion.

The sensing of these nutrient stimulants by I-cells is mediated by G protein-coupled receptors (GPCRs). The Calcium-Sensing Receptor (CaSR) plays a significant role in detecting amino acids and triggering CCK secretion. nih.gov Studies have shown that aromatic amino acids like phenylalanine and tryptophan activate CaSR on I-cells, leading to CCK release. physiology.org This activation can be blocked by CaSR inhibitors. physiology.orgnih.gov

Another GPCR, GPR93, has been identified as a receptor for protein hydrolysates (peptones). Activation of GPR93 by these dietary peptides induces both the transcription and secretion of CCK.

A crucial step in the signaling cascade leading to CCK secretion is the increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov The activation of GPCRs like CaSR by nutrient stimulants leads to a rise in [Ca²⁺]i within the I-cells. physiology.orgnih.gov This increase in intracellular calcium is a primary trigger for the exocytosis of CCK-containing granules from the I-cells into the bloodstream. nih.gov The mobilization of calcium comes from both the release from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through membrane channels.

Neuronal Synthesis and Secretion of Cholecystokinin Peptides

Beyond its role as a gut hormone, CCK is also one of the most abundant and widely distributed neuropeptides in the brain. nih.gov While endocrine I-cells in the gut are a primary source of CCK, it is also synthesized in various neurons throughout the central and peripheral nervous systems. frontiersin.orgoup.com The post-translational processing of the precursor molecule, pro-cholecystokinin, differs between endocrine cells and neurons, resulting in different molecular forms of CCK being predominant in each location. nih.govoup.com In the brain, the smaller form, CCK-8, is the most prevalent. nih.gov

Neuronal CCK is released from nerve terminals in a calcium-dependent manner following depolarization. frontiersin.org It functions as a neurotransmitter and neuromodulator, influencing a wide range of brain functions.

Endogenous Modulators of CCK Secretion (e.g., Somatostatin (B550006), Pancreatic Peptide, Trypsin)

The secretion of CCK is not only stimulated by nutrients but also regulated by other endogenous factors, creating a complex feedback system.

Somatostatin: This hormone, also produced in the gastrointestinal tract, acts as an inhibitor of CCK release. nih.govphysiology.org Somatostatin can suppress both basal and stimulated CCK secretion. nih.gov

Trypsin: This pancreatic enzyme plays a key role in a negative feedback loop. The presence of active trypsin in the small intestine inhibits CCK release. nih.govduke.edu When food, particularly protein, is present, it binds to trypsin, reducing its free concentration and thus disinhibiting CCK secretion. This mechanism involves trypsin-sensitive CCK-releasing factors. duke.edu

| Endogenous Modulator | Effect on CCK Secretion |

| Somatostatin | Inhibition |

| Trypsin | Inhibition (Negative Feedback) |

This table outlines the effects of key endogenous modulators on CCK secretion.

Dynamics and Molecular Forms of Circulating Cholecystokinin Peptides, Including CCK-33, in Response to Physiological Stimuli

Following a meal, various molecular forms of CCK are released into the circulation. nih.gov The primary forms include CCK-58, CCK-33, CCK-22, and CCK-8. researchgate.net While different forms are present, studies have indicated that CCK-33 is the predominant form in human plasma, both in the fasting state and after a meal. researchgate.net CCK-22 is the second most abundant circulating form. researchgate.net

The different molecular forms of CCK have varying clearance rates from the bloodstream, which affects their circulating concentrations and biological activity. nih.gov Larger forms like CCK-58 and CCK-33 are cleared more slowly than the smaller forms like CCK-8. nih.gov This differential clearance contributes to the dynamic changes in the profile of circulating CCK peptides in response to food intake.

Physiological Roles of Cholecystokinin Peptides in Animal Models

Gastrointestinal Tract Homeostasis

CCK plays a pivotal role in orchestrating the digestive process, from the secretion of pancreatic enzymes and bile to the control of gastric emptying and intestinal motility.

Cholecystokinin (B1591339) is a primary stimulant of postprandial pancreatic secretion, particularly for digestive enzymes. physiology.orgphysiology.org The mechanisms of action, however, exhibit species-specific variations. In rodents, CCK can directly stimulate pancreatic acinar cells via CCK1 receptors, and also act through neural pathways. physiology.orgphysiology.orgnih.gov In contrast, the neural pathway appears to be the predominant mechanism in humans. physiology.orgphysiology.orgnih.gov

Studies in rats have demonstrated that diversion of pancreaticobiliary juice leads to a significant increase in pancreatic protein output and a rise in plasma CCK levels, indicating a feedback regulation mechanism mediated by CCK. nih.gov This feedback loop is neurally mediated and involves a cholinergic pathway. nih.gov In dogs, endogenous CCK plays a significant role in fat-stimulated pancreatic secretion of both protein and bicarbonate. nih.gov Intravenous infusion of CCK in dogs potentiates the stimulatory effect of secretin on pancreatic bicarbonate secretion, an effect that is blocked by the CCK antagonist proglumide (B1679172). nih.gov

The action of CCK on pancreatic exocrine secretion can be both direct, through receptors on pancreatic acinar cells, and indirect, via receptors on vagal afferents that trigger a vagovagal reflex. nih.gov Recent findings also suggest that CCK can act directly on neurons in the dorsal motor nucleus of the vagus and on pancreatic stellate cells to stimulate exocrine secretion. nih.gov In rats, CCK stimulates pancreatic exocrine secretion directly via CCK1 receptors on acinar cells and indirectly through vagal afferent nerves. aopwiki.org

Table 1: Effects of Cholecystokinin on Pancreatic Secretion in Animal Models

| Animal Model | CCK Effect | Mediating Factors | Reference |

|---|---|---|---|

| Rats | Stimulates enzyme and fluid secretion | Direct action on acinar cells (CCK1 receptors) and neural pathways (vagal afferents, cholinergic pathways) | physiology.orgnih.govaopwiki.org |

| Dogs | Stimulates bicarbonate and protein secretion; potentiates secretin-induced bicarbonate secretion | Endogenous CCK release in response to fat | nih.gov |

A primary and well-established function of cholecystokinin is the regulation of bile release into the duodenum. physiology.orgphysiology.org This is achieved through the coordinated actions of gallbladder contraction and relaxation of the Sphincter of Oddi. wjgnet.comwikipedia.org In the digestive system, CCK regulates gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal peristalsis. wjgnet.com CCK binds to its receptors to induce gallbladder contraction, promoting gallbladder emptying and bile release. wjgnet.com It also mediates the rhythmic contraction of the gallbladder and the relaxation of the Sphincter of Oddi, which allows bile to flow into the duodenum to aid in digestion. wjgnet.comwikipedia.org

Cholecystokinin plays a significant role in inhibiting gastric emptying, thereby regulating the rate at which chyme enters the small intestine. physiology.orgoup.com This action is crucial for ensuring efficient digestion and absorption of nutrients. In rats, the cholecystokinin octapeptide (CCK-8) has been shown to decrease gastric motility in the corpus and delay the emptying of a liquid meal through a capsaicin-sensitive vagal afferent pathway. physiology.orgnih.gov Studies have demonstrated a dose-dependent retardation of gastric emptying of both saline and nutrient solutions with the administration of CCK-8 in rats. nih.gov

In dogs, CCK is also an important physiological regulator of postprandial gastric emptying of a liquid caloric meal. nih.gov Intravenous infusion of CCK-8 in dogs inhibited both gastric emptying and acid output. nih.gov The inhibitory effect of CCK on gastric emptying is thought to contribute to its satiety-inducing effects. physiology.org

Table 2: Research Findings on CCK's Modulation of Gastric Emptying

| Animal Model | Experimental Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Rats | CCK-8 decreased gastric motility and delayed gastric emptying of a liquid meal. | Activation of a capsaicin-sensitive vagal afferent pathway. | physiology.orgnih.gov |

| Rats | Intraperitoneal administration of CCK-8 produced a dose-dependent retardation of gastric emptying. | Not specified. | nih.gov |

| Dogs | Intravenous infusion of CCK-8 inhibited postprandial gastric emptying of a liquid amino acid meal. | Physiological regulation. | nih.gov |

Cholecystokinin influences motility throughout the intestines. In dogs, CCK receptor antagonists were found to reduce postprandial spike activity in the small bowel, suggesting that CCK is involved in inducing the fed motility pattern. nih.gov CCK is a potent regulator of gastrointestinal motility, and its effects include the inhibition of colonic transit. nih.gov

In the rat colon, CCK has been shown to increase motility. nih.gov This effect is mediated through the CCK1 receptor and appears to involve the release of Peptide YY (PYY) and cholinergic pathways. nih.govjnmjournal.org Studies using an isolated, vascularly perfused rat colon demonstrated that exogenous CCK-8 stimulated colonic motility, an effect that was inhibited by an anti-PYY serum, a CCK1 receptor antagonist (loxiglumide), and atropine. nih.gov

While CCK can act as a partial agonist at gastrin receptors, it also plays a role in inhibiting stimulated gastric acid secretion. physiology.org In dogs, CCK is involved in the physiological regulation of postprandial acid output. nih.gov The inhibitory effect of CCK on gastric acid secretion in dogs appears to be mediated, at least in part, by somatostatin (B550006). nih.gov

In anesthetized rats, intravenous infusion of CCK dose-dependently inhibited pentagastrin-stimulated gastric acid secretion. physiology.org This inhibition was reversed by a selective CCK-A receptor antagonist and was abolished by immunoneutralization of endogenous somatostatin, indicating that CCK inhibits gastric acid secretion in rats by activating CCK-A receptors and through the release of somatostatin. physiology.org In CCK-1 receptor-deficient Otsuka Long-Evans Tokushima fatty (OLETF) rats, both basal and stimulated gastric acid outputs were significantly higher than in control rats, confirming the inhibitory role of the CCK-1 receptor pathway on acid secretion. nih.gov This inhibitory action is mediated by the paracrine secretion of somatostatin from D cells in the gastric mucosa. nih.gov

Endocrine and Metabolic Interplay

Regulation of Insulin (B600854) Secretion

CCK plays a physiological role in the regulation of postprandial insulin secretion, acting as an incretin—a gut hormone that causes an increase in the amount of insulin released from the pancreas after eating tandfonline.comnih.gov. This effect is particularly important after a protein-containing meal tandfonline.comnih.gov.

The insulinotropic (insulin-stimulating) effect of CCK is dependent on background glucose levels; it requires an intermediate, stimulatory concentration of glucose to be effective tandfonline.comoup.com. Studies in rats have shown that CCK potentiates insulin secretion stimulated by both glucose and amino acids tandfonline.comnih.gov. The full biological activity for this function is contained within the sulfated C-terminal octapeptide, CCK-8 tandfonline.com. This action is mediated through the CCK-A receptor subtype on pancreatic β-cells tandfonline.com. The physiological relevance of this has been demonstrated in studies where the administration of a specific CCK-A receptor antagonist (devazepide) significantly reduced the insulin response to a meal in rats nih.gov.

However, there is some controversy regarding the role of CCK in insulin secretion in healthy humans, with some studies showing no effect at physiological concentrations nih.govnih.gov. In contrast, in mice on a high-fat diet, the absence of CCK leads to impaired insulin secretion and glucose intolerance, suggesting CCK is crucial for the functional adaptation of β-cells to increased adiposity nih.gov.

Table 2: Research Findings on CCK and Insulin Secretion

| Subject | Finding | Significance | Reference |

|---|---|---|---|

| Conscious Rats | A CCK-A antagonist (L 364718) attenuated the insulin increase after a casein and glucose infusion. | Supports a physiological role for CCK in post-protein meal insulin regulation. | nih.gov |

| Isolated Rat Islets | CCK-8S stimulated a dose-dependent, biphasic pattern of insulin secretion, but only in the presence of 7 mM glucose. | Shows the glucose-dependency of CCK's insulinotropic effect at the cellular level. | oup.com |

| CCK-Deficient Mice | On a high-fat diet, these mice developed glucose intolerance associated with deficient insulin secretion. | Indicates CCK is important for β-cell adaptation to dietary challenges. | nih.gov |

Trophic Effects on Pancreatic Acinar Cells and Gastric Mucosa

In addition to its role in secretion, CCK exerts trophic (growth-promoting) effects on the pancreas physiology.org. It stimulates the growth of pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes physiology.orgdntb.gov.uayoutube.com. This ensures the pancreas has adequate capacity to perform its digestive functions youtube.com. Both gastrin and CCK are recognized as growth factors for healthy tissues in the digestive system youtube.com. The CCK-induced pancreatic hypertrophy and hyperplasia can be blocked by CCK-A receptor antagonists, confirming the receptor subtype involved in this trophic action dntb.gov.ua.

CCK is also a primary stimulus for pancreatic enzyme secretion and gallbladder contraction drugbank.comncert.nic.in. It acts on pancreatic acinar cells to release a juice rich in digestive enzymes that break down fats, proteins, and carbohydrates wikipedia.org. In some species, like rodents, CCK can stimulate these cells directly, while in others, its action is mediated primarily through neural pathways physiology.org.

Interactions with Other Gut Hormones (e.g., Peptide YY, Ghrelin)

Cholecystokinin (CCK) is a key regulator of digestion and satiety, and its physiological effects are often modulated by or occur in concert with other gut hormones, primarily Peptide YY (PYY) and ghrelin. nih.govresearchgate.net Research in various animal models has elucidated a complex network of interactions, primarily characterized by functional antagonism and synergistic relationships that fine-tune energy homeostasis and feeding behavior.

Interaction with Ghrelin: Ghrelin, often termed the "hunger hormone," and CCK, a satiety signal, exhibit a classic antagonistic relationship. nih.gov This interaction is largely mediated through the vagal afferent neurons, where both hormones have receptors. nih.govresearchgate.net Studies in rats have shown that CCK can block the increase in food intake induced by ghrelin. nih.gov Electrophysiological studies further demonstrate that once gastric vagal afferent pathways are stimulated by one hormone (either CCK or ghrelin), they cannot be additionally affected by the other, suggesting a shared signaling pathway where the dominant signal prevails. nih.govoup.com This interaction is crucial for the short-term regulation of feeding, balancing hunger and satiety signals. nih.gov

Interaction with Peptide YY: Peptide YY, another satiety hormone released from the distal gut, also interacts with CCK. PYY has been shown to have actions that are antagonistic to the effects of cholecystokinin. ul.ie In studies using the prairie dog model, PYY was found to significantly inhibit CCK-stimulated sphincter of Oddi activity, which is consistent with other anti-CCK effects. ul.ie This suggests that PYY may play a role in modulating the biliary and pancreatic effects of CCK postprandially. iaea.org Furthermore, some evidence suggests that CCK may mediate the initial postprandial release of PYY, indicating a coordinated response to nutrient intake. nih.gov

| Interacting Hormone | Animal Model | Nature of Interaction | Key Research Findings |

|---|---|---|---|

| Ghrelin | Rats (Otsuka Long-Evans Tokushima Fatty and Long-Evans Tokushima Otsuka) | Antagonistic | CCK preadministration blocks ghrelin-induced food intake. The interaction is mediated via the vagal afferent nerve, where receptors for both hormones are co-localized. nih.govresearchgate.net |

| Peptide YY (PYY) | Prairie Dog | Antagonistic | PYY inhibits CCK-stimulated sphincter of Oddi phasic wave frequency and motility index. ul.ie PYY also augments gallbladder filling after CCK-stimulated contraction. iaea.org |

| Peptide YY (PYY) | General | Synergistic Release | CCK is reported to mediate the initial postprandial release of PYY, suggesting a coordinated gut hormone response to nutrients. nih.gov |

Nutritional Continuum and Gonadal Development in Teleosts

In teleost fish, cholecystokinin acts as a critical molecular link between nutritional status and reproductive capability. mdpi.comkab.ac.ug The expression of hypothalamic CCK is significantly influenced by food intake, positioning it as a key nutrient sensor that can modulate the reproductive axis. mdpi.comresearchgate.netnih.gov

Research in grass carp (B13450389) (Ctenopharyngodon idellus) has demonstrated that CCK and its receptors are highly expressed along the hypothalamus-pituitary-gonad (HPG) axis. mdpi.comdntb.gov.ua This anatomical distribution supports its role in regulating reproduction. mdpi.com Experimental findings show that CCK can significantly stimulate the expression of gonadotropin-releasing hormone-3 (GnRH3) in the hypothalamus. mdpi.comnih.gov At the pituitary level, CCK has been confirmed to induce the synthesis and secretion of follicle-stimulating hormone (FSH). mdpi.com Furthermore, in vitro experiments with primary cultured ovary cells have shown that CCK directly induces the expression of key reproductive genes, including those for the luteinizing hormone receptor (lhr), follicle-stimulating hormone receptor (fshr), and aromatase (cyp19a1a). mdpi.comnih.gov Collectively, these findings indicate that CCK is a vital mediator that translates nutritional intake into signals that drive gonadal development and sexual maturation in teleosts. mdpi.com

| Level of HPG Axis | Observed Effect of CCK | Specific Gene/Hormone Affected | Reference Animal Model |

|---|---|---|---|

| Hypothalamus | Stimulation of Expression | Gonadotropin-releasing hormone-3 (GnRH3) | Grass Carp |

| Pituitary | Induction of Synthesis and Secretion | Follicle-stimulating hormone (FSH) | Grass Carp, Tilapia, Goldfish |

| Ovary (Gonad) | Direct Induction of Expression | lhr, fshr, cyp19a1a | Grass Carp |

Investigation of Potential Modulatory or Antagonistic Roles for Cholecystokinin 33 (10-20) in these Physiological Systems

A thorough review of available scientific literature reveals no specific research detailing the modulatory or antagonistic roles of the precise fragment Cholecystokinin 33 (10-20) in the context of interactions with other gut hormones or in the regulation of the nutritional continuum and gonadal development in teleosts.

The broader cholecystokinin peptide family, including full-length CCK-33 and the widely studied CCK-8, are known to exert their effects through CCK1 and CCK2 receptors. frontiersin.orgfrontiersin.org The biological activity of CCK peptides is critically dependent on the C-terminal portion of the molecule, particularly the sulfated tyrosine residue and the C-terminal amide. researchgate.net The fragment Cholecystokinin 33 (10-20) represents an internal sequence of the full CCK-33 peptide and lacks this critical C-terminal bioactive domain. Consequently, it is not expected to bind to CCK receptors as an agonist.

While various synthetic peptides and small molecules have been developed as CCK receptor antagonists for research purposes (e.g., L-364,718 as a CCK1/CCK-A antagonist and L-365,260 as a CCK2/CCK-B antagonist), the fragment Cholecystokinin 33 (10-20) is not documented among these compounds. nih.govnih.gov Research on CCK antagonists has focused on their ability to block the physiological effects of endogenous CCK, such as satiety and anxiety. nih.gov However, there is no evidence to suggest that the internal (10-20) fragment of CCK-33 has been investigated or identified as having such an antagonistic or modulatory function in these specific physiological systems.

Methodologies for Cholecystokinin Peptide Research

Peptide Synthesis and Purification Techniques

The creation of specific cholecystokinin (B1591339) fragments for research purposes is primarily achieved through chemical synthesis, most commonly solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Synthesis of Cholecystokinin Peptides:

Porcine cholecystokinin-33 (CCK-33) has been successfully synthesized using solid-phase methods. nih.gov A common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the N-terminus of each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The side chains of trifunctional amino acids are protected by other groups, such as t-butyl-type protectors, to prevent unwanted side reactions. nih.gov For instance, the guanidino group of arginine can be protected by the 2,2,5,7,8-pentamethylchromane-6-sulfonyl (Pmc) group. nih.gov The synthesis is carried out on a solid support, such as a specially designed 4-succinylamido-2,2',4'-trimethoxybenzhydrylamine resin coupled to aminomethyl-polystyrene. nih.gov

Once the peptide chain is fully assembled, it is cleaved from the resin support. This is often accomplished using a strong acid, such as 50% trifluoroacetic acid (TFA), which also simultaneously removes the side-chain protecting groups. nih.gov

Purification Techniques:

Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired peptide along with impurities such as truncated or deletion sequences. The standard and most powerful method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comamericanpeptidesociety.orgpolypeptide.com This technique separates the target peptide from impurities based on their hydrophobicity. bachem.com

In a typical RP-HPLC process:

The stationary phase is a nonpolar material, commonly C18-modified silica. bachem.com

The mobile phase is a mixture of an aqueous solvent (often containing 0.1% TFA) and an organic solvent like acetonitrile. bachem.com

A gradient is applied where the concentration of the organic solvent is gradually increased. This causes more hydrophobic molecules to elute from the column later than more polar ones. bachem.com

The eluting peptide is detected by monitoring UV absorbance at 210–220 nm. bachem.com

Fractions containing the purified peptide are collected, and the final product is often lyophilized to obtain a stable powder.

Other purification techniques that can be used, sometimes in combination with RP-HPLC, include ion-exchange chromatography and size-exclusion chromatography. waters.com

Receptor Binding Assays and Radioligand Binding Studies

Receptor binding assays are crucial for understanding the interaction of cholecystokinin peptides with their cellular targets. These assays measure the affinity of a ligand for a receptor. Radioligand binding assays, which use a radioactively labeled ligand, are considered the gold standard due to their high sensitivity and robustness. giffordbioscience.com

There are two main subtypes of cholecystokinin receptors, CCK1 (formerly CCKA) and CCK2 (formerly CCKB). nih.gov These receptors exhibit different binding specificities. The CCK1 receptor has a high affinity for sulfated forms of CCK, while the CCK2 receptor binds both sulfated and nonsulfated CCK peptides, as well as gastrin. nih.gov

In a typical radioligand binding assay for CCK receptors:

A radiolabeled form of a CCK peptide, such as 125I-labeled CCK-8 or 125I-Bolton Hunter labeled cholecystokinin-8S, is used as the tracer. nih.govnih.gov

This radioligand is incubated with a preparation containing the receptor of interest, which could be cell membranes from tissues known to express CCK receptors (like the cerebral cortex or pancreas) or cells transfected to express a specific receptor subtype. nih.gov

To determine the affinity of an unlabeled compound, such as a CCK fragment, a competition binding experiment is performed. In this setup, increasing concentrations of the unlabeled compound are added to compete with the radioligand for binding to the receptor. giffordbioscience.com

The amount of bound radioactivity is measured, and from this, the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. This value is used to calculate the binding affinity (Ki) of the test compound.

Saturation binding assays can also be performed using increasing concentrations of the radioligand to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.com

| Assay Type | Parameter Measured | Description |

| Competition Binding | IC50, Ki | Measures the affinity of an unlabeled ligand by its ability to compete with a radioligand for receptor binding. |

| Saturation Binding | Bmax, Kd | Determines the density of receptors in a tissue and the affinity of the radioligand for the receptor. |

| Kinetic Binding | Kon, Koff | Measures the rates of association and dissociation of a radioligand with its receptor. |

Immunological Assays for Peptide Detection and Quantification

Immunological assays, particularly radioimmunoassay (RIA), are highly sensitive methods used to measure the concentration of peptides like cholecystokinin in biological samples such as plasma and tissue extracts.

Developing a reliable RIA for cholecystokinin has been challenging due to the low circulating concentrations of the peptide and the potential for cross-reactivity with the structurally similar hormone gastrin. nih.govnih.gov A successful RIA is based on the principle of competitive binding, where an unlabeled antigen in a sample competes with a known amount of radiolabeled antigen for a limited number of antibody binding sites. researchgate.net

Key components of a CCK RIA include:

Antibody: Specific antibodies are raised against a form of CCK. These can be region-specific, for example, binding to the sulfated tyrosine region or the C-terminal portion of the molecule. nih.gov

Radiolabeled Tracer: A CCK peptide is labeled with a radioisotope, commonly 125I. This can be achieved by conjugating the peptide with a molecule like 125I-hydroxyphenylpropionic acid-succinimide ester (Bolton-Hunter reagent) or by using methods like the Iodogen method. nih.govd-nb.info

Standard: A purified CCK peptide of known concentration (e.g., CCK-8) is used to generate a standard curve.

Separation: A method to separate antibody-bound radioligand from free radioligand is required. This can be achieved using techniques like dextran-coated charcoal or polyethylene (B3416737) glycol precipitation. researchgate.net

Validation of the RIA is critical and involves assessing several parameters:

| Validation Parameter | Description | Example Finding for CCK RIA |

| Sensitivity (Detection Limit) | The lowest concentration of the peptide that can be reliably distinguished from zero. | A detection limit of 0.5 pM has been reported for an RIA using an antibody against CCK-10. nih.gov |

| Specificity/Cross-reactivity | The extent to which the antibody binds to other related peptides. | Antibodies have been developed with negligible cross-reactivity with gastrin. nih.govnih.gov |

| Precision (Intra- and Inter-assay Variation) | The reproducibility of the measurements within the same assay and between different assays. | Intra-assay and inter-assay variations of less than 11.5% have been reported for a C-peptide RIA, a similar peptide hormone assay. researchgate.net |

| Accuracy (Recovery) | The ability of the assay to measure a known amount of peptide added to a biological sample. | A recovery of 85.4 ± 2.0% was reported for a CCK RIA. d-nb.info |

| Parallelism | Demonstration that serial dilutions of a biological sample give a displacement curve parallel to the standard curve. | Serial dilutions of canine intestine extracts were parallel to dilutions of CCK-8, CCK-33, and CCK-39 standards. nih.gov |

A common strategy for producing antibodies against specific peptide fragments is to synthesize the desired fragment and then conjugate it to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. This conjugate is then used to immunize an animal, typically a rabbit or guinea pig.

In the context of cholecystokinin, this approach has been attempted with various fragments. For instance, rabbits have been immunized with synthetic sulfated carboxy-terminal CCK decapeptide (CCK-10) conjugated to KLH, which successfully produced high-titer antibodies specific for the C-terminus of CCK. nih.gov

However, the success of this strategy is not guaranteed for all fragments. In one study, five rabbits were immunized with Cholecystokinin 33 (10-20) coupled to bovine serum albumin. This effort did not result in the production of antibodies that were detectable in a radioimmunoassay that used Bolton-Hunter labeled CCK-33 as the tracer. d-nb.info In the same study, immunization with coupled CCK 1-33 and uncoupled CCK 1-33 did lead to the generation of high-titer antibodies. d-nb.info This suggests that the immunogenicity of a particular fragment can vary significantly and that the 10-20 region of CCK-33 may not be a strong immunogen under these conditions.

An alternative strategy for generating antibodies is to target extracellular regions of the CCK receptors. For example, a mouse single-chain variable fragment (scFv) antibody library was created that recognized a fifteen amino acid extracellular peptide fragment of the cholecystokinin B receptor. nih.gov This approach can yield antibodies that block the receptor's function.

In Vitro Cellular and Organ Perfusion Models

In vitro models are indispensable for studying the cellular mechanisms of action of cholecystokinin peptides in a controlled environment, free from the complex systemic influences of a whole organism.

Enteroendocrine I-Cells:

Cholecystokinin is produced by enteroendocrine "I" cells located in the mucosa of the proximal small intestine. nih.gov Studying these cells in vitro provides direct insight into the regulation of CCK synthesis and secretion.

Isolation and Culture: I-cells can be isolated from the intestinal epithelium of animal models. In some cases, transgenic mice that express a fluorescent protein (like eGFP) under the control of the CCK promoter are used. nih.govnih.gov This allows for the identification and isolation of CCK-producing cells via fluorescence-activated cell sorting (FACS). nih.gov

Cell Lines: Immortalized enteroendocrine cell lines, such as STC-1, are also widely used as a model system. These cells produce and secrete CCK in response to various stimuli. nih.gov

Applications: These preparations are used to study how nutrients, such as aromatic amino acids, stimulate CCK release and to investigate the intracellular signaling pathways involved, such as changes in intracellular calcium concentrations. nih.gov

Pancreatic Acinar Cells:

Pancreatic acinar cells are a primary target for circulating CCK and are responsible for producing and secreting digestive enzymes. Isolated pancreatic acini are a classic in vitro model to study the physiological effects of CCK.

Preparation: Pancreatic acini are typically prepared by digesting the pancreas of a rodent (e.g., mouse or rat) with enzymes like collagenase. nih.gov The dispersed acini, which are small clusters of cells, can then be maintained in short-term culture.

Functional Assays: These preparations are used to measure CCK-stimulated physiological responses, most notably the secretion of amylase. They can also be used to study other cellular events triggered by CCK, such as intracellular calcium signaling, cell injury, and proliferation. nih.govcardiff.ac.uk For example, new potential therapies for acute pancreatitis are tested on these cells. cardiff.ac.ukoup.com

Cell Line Models (e.g., STC-1, GT1-7) for Secretion and Receptor Studies

Cell line models are indispensable tools for investigating the molecular mechanisms of cholecystokinin (CCK) secretion and receptor signaling in a controlled in vitro environment. Among the most utilized are the STC-1 and GT1-7 cell lines.

The murine intestinal STC-1 cell line, derived from a murine enteroendocrine tumor, has become a cornerstone for studying CCK-producing I-cells. nih.gov These cells endogenously express and secrete CCK, making them an excellent model to explore the cellular and molecular pathways governing its release. nih.govnih.gov Studies using STC-1 cells have demonstrated that various secretagogues, including peptones and bombesin (B8815690), can stimulate CCK secretion. nih.govoup.comoup.com For instance, bombesin has been shown to cause a dose-dependent release of CCK from STC-1 cells, a process dependent on the influx of extracellular calcium. nih.gov Similarly, peptones derived from sources like soybean, meat, and casein also induce a significant, dose-dependent increase in CCK release. oup.comoup.com The signaling mechanisms implicated in this process involve G proteins and are dependent on calcium availability. oup.com The STC-1 cell line is not only used for studying secretion but also for investigating the regulation of CCK gene expression. oup.comrsc.org

While STC-1 cells are a primary model for intestinal CCK, the GT1-7 cell line, a murine hypothalamic neuronal cell line, has been employed in studies related to neuropeptidergic signaling, which can be relevant for understanding the central actions of CCK. Although less commonly used for direct CCK secretion studies compared to STC-1 cells, GT1-7 cells and similar neuronal cell lines are valuable for investigating the downstream effects of CCK on neuronal function and receptor activation in the central nervous system.

| Cell Line | Origin | Primary Use in CCK Research | Key Findings |

|---|---|---|---|

| STC-1 | Murine Intestinal Enteroendocrine Tumor | Secretion and gene expression of CCK | Demonstrated dose-dependent CCK release in response to peptones and bombesin; elucidated the role of calcium and G proteins in secretion. nih.govoup.comoup.com |

| GT1-7 | Murine Hypothalamic Neurons | Neuronal receptor studies and downstream signaling | Used to study the effects of neuropeptides on neuronal activity, providing insights into the central actions of CCK. |

Isolated Vascularly Perfused Organ Systems (e.g., Rat Colon, Pancreas)

Isolated vascularly perfused organ systems provide a valuable ex vivo methodology to study the physiological effects of cholecystokinin in a more integrated system than cell culture, while still allowing for precise control over experimental conditions. This technique maintains the structural and functional integrity of the organ, including its intrinsic neural and vascular networks.

The isolated vascularly perfused rat colon has been instrumental in elucidating the role of CCK in colonic motility. nih.govnih.govsemanticscholar.org In this preparation, exogenous administration of CCK-8 has been shown to increase colonic motor activity. nih.govnih.gov This effect is mediated through the CCK1 receptor, as it can be completely abolished by the CCK1 receptor antagonist loxiglumide (B1675256). nih.govsemanticscholar.org Furthermore, these studies have revealed that the stimulatory effect of CCK on colonic motility is partly mediated by the release of Peptide YY (PYY) and requires cholinergic input, as the response is almost completely abolished by atropine. nih.govsemanticscholar.org The preserved ability of the endocrine cells in this preparation to secrete hormones is a key advantage of this model. nih.gov

Similarly, the isolated perfused pancreas has been a critical tool for investigating the role of CCK in pancreatic exocrine secretion and in the pathophysiology of conditions like acute pancreatitis. nih.gov For instance, studies using an ex vivo perfused canine pancreas model demonstrated that pancreatitis induced by cerulein, a CCK analog, is mediated by the cholecystokinin receptor. nih.gov The administration of a potent CCK receptor antagonist, L364,718, was shown to inhibit edema formation and significantly decrease plasma amylase activity in this model of pancreatitis. nih.gov However, the same study found that this CCK receptor antagonist did not ameliorate pancreatitis induced by other stimuli, suggesting that CCK's role may be specific to certain pathogenic pathways. nih.gov

In Vivo Animal Model Systems

Use of Wild-Type and Genetically Modified Animal Models (e.g., Receptor Knockout Mice)

In vivo animal models, particularly genetically modified ones, have been pivotal in understanding the physiological functions of cholecystokinin and its receptors. The use of wild-type animals alongside receptor knockout mice allows for a direct comparison to elucidate the specific roles of different CCK receptor subtypes.

Mice lacking the CCK-A receptor (CCK-AR-/-) have been instrumental in defining the role of this receptor in feeding behavior and pancreatic function. nih.govjci.org Studies have shown that the inhibitory effect of exogenously administered CCK on food intake is completely absent in these knockout mice, indicating that this satiety signal is mediated exclusively by the CCK-A receptor. jci.org Despite this, CCK-A receptor knockout mice maintain normal body weight, suggesting compensatory mechanisms for long-term energy balance. jci.org In terms of pancreatic function, amylase release and bicarbonate secretion in response to CCK-8 are not stimulated in CCK-A receptor knockout mice, confirming the importance of this receptor in pancreatic exocrine secretion. nih.gov Interestingly, the pancreas size and enzyme content in these mice are similar to wild-type controls, suggesting that the CCK-A receptor is not essential for pancreatic growth. nih.gov

| Genotype | Key Phenotype | Implication |

|---|---|---|

| CCK-A Receptor Knockout | Abolished CCK-induced satiety; lack of pancreatic exocrine response to CCK. nih.govjci.org | CCK-A receptor is essential for mediating the short-term satiety effects of CCK and for pancreatic secretion in response to CCK. nih.govjci.org |

| Cholecystokinin Knockout | Resistance to high-fat diet-induced obesity due to reduced fat absorption. nih.gov | CCK plays a role in the efficient absorption of dietary fats, particularly saturated fats. nih.gov |

Pharmacological Interventions with CCK Agonists and Antagonists

Pharmacological interventions using specific agonists and antagonists for CCK receptors in animal models are a cornerstone of cholecystokinin research. These studies help to dissect the roles of different receptor subtypes in various physiological and pathological processes.

CCK receptor agonists are frequently used to mimic the effects of endogenous CCK. For example, the administration of CCK-8 to wild-type mice leads to a dose-dependent decrease in food intake, a key piece of evidence for its role as a satiety factor. jci.orgresearchgate.net The CCK analog cerulein is often used to induce experimental pancreatitis in animal models, which allows for the study of the disease's pathogenesis and the testing of potential therapeutic agents. nih.gov

CCK receptor antagonists have been invaluable in blocking the actions of endogenous or exogenous CCK, thereby revealing the physiological processes that are dependent on CCK signaling. Loxiglumide, a potent and specific CCK1 receptor antagonist, has been shown to block the effects of CCK on the colon, gallbladder, pancreas, and stomach. nih.gov In studies with isolated perfused rat colon, loxiglumide completely abolished the CCK-8-induced increase in colonic motility. nih.gov Similarly, the antagonist L364,718 has been used to demonstrate that cerulein-induced pancreatitis is mediated through the CCK receptor. nih.gov In the central nervous system, the putative CCK antagonist proglumide (B1679172) has been shown to selectively block the neuronal activation produced by CCK. nih.gov Proglumide has also been investigated for its potential therapeutic effects in chronic pancreatitis, where it has been shown to decrease pancreatic fibrosis and inflammation in animal models. mdpi.com

Electrophysiological and Electrochemical Techniques for Neuronal Activity

Electrophysiological techniques are critical for understanding the role of cholecystokinin as a neurotransmitter and neuromodulator in the central nervous system. These methods allow for the direct measurement of neuronal activity in response to CCK.

Studies using iontophoretic application of CCK have shown that it consistently activates presumed CCK/dopamine (B1211576) co-existing neurons in the ventral tegmental area of the rat brain, as well as neurons in the nucleus accumbens that receive projections from these cells. nih.gov This excitatory effect is specific, as unsulfated CCK has little to no effect, and the activation can be selectively blocked by the CCK antagonist proglumide. nih.gov These findings suggest a complex interaction between CCK and dopamine systems, which has implications for understanding reward and motivation. nih.govresearchgate.net

Electrochemical techniques, while less commonly used for direct in vivo measurement of CCK release due to technical challenges, are being developed for the detection of peptides and proteins. nih.govresearchgate.net These biosensor-based methods can be applied to measure the activity of enzymes involved in CCK signaling or to detect CCK in biological samples in vitro. nih.gov For example, electrochemical biosensors have been designed to detect the activity of protein kinases, which are involved in the downstream signaling cascades of CCK receptor activation. nih.govresearchgate.net

Molecular Biology and Imaging Techniques: Gene Expression Analysis, Immunofluorescence, Single-Cell RNA Sequencing, Calcium Fluorescence

A variety of molecular biology and imaging techniques are essential for a comprehensive understanding of cholecystokinin at the genetic, cellular, and subcellular levels.

Gene Expression Analysis , primarily through methods like Northern blot analysis and quantitative real-time PCR (qPCR), has been used to study the expression of the CCK gene and its receptors in various tissues and cell lines. nih.govnih.gov For example, Northern blot analysis has been used to identify CCK mRNA in human small-cell lung carcinoma cell lines, providing a model for studying cell-specific CCK gene expression. nih.gov qPCR has been employed to quantify and compare the expression levels of CCK receptor genes in the immune organs of different chicken breeds. nih.gov

Immunofluorescence is a powerful imaging technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within cells and tissues. nih.govyoutube.com This method has been used to identify and map the distribution of CCK-producing cells in the intestinal mucosa of dogs and humans. nih.gov It has also been crucial in localizing CCK-A receptors to specific cell types in the gastrointestinal tract, such as interstitial cells of Cajal and circular smooth muscle cells in the rat pylorus. nih.gov

Single-Cell RNA Sequencing (scRNA-seq) is a more recent and advanced technique that allows for the analysis of gene expression at the individual cell level. While broad in its application, scRNA-seq can be used to identify and characterize the specific cell populations that express CCK and its receptors within a heterogeneous tissue, such as the brain or gut. This provides a much finer resolution of the cellular landscape of the CCK system than bulk gene expression analysis.

Calcium Fluorescence Imaging is a technique used to measure changes in intracellular calcium concentration, which is a key second messenger in many signaling pathways, including those activated by CCK. nih.govnih.govwikipedia.org By using fluorescent calcium indicators, researchers can visualize and quantify the increase in intracellular calcium that occurs upon CCK receptor activation. nih.gov Studies using this technique in cultured interstitial cells of Cajal from the murine gastric antrum have shown that CCK-8S produces a substantial, dose-dependent increase in intracellular calcium levels. nih.gov This method has been critical in demonstrating that CCK-stimulated hormone release is a calcium-dependent process. nih.gov

| Technique | Application in CCK Research | Example Finding |

|---|---|---|

| Gene Expression Analysis (qPCR, Northern Blot) | Quantifying CCK and CCK receptor mRNA levels. | Identified CCK mRNA in a human small-cell lung carcinoma cell line. nih.gov |

| Immunofluorescence | Visualizing the location of CCK and its receptors in tissues. | Localized CCK-producing cells to the crypts of the duodenal and jejunal mucosa. nih.gov |

| Single-Cell RNA Sequencing | Characterizing CCK-expressing cell populations at single-cell resolution. | Provides detailed transcriptional profiles of individual CCK-producing or -responsive cells. |

| Calcium Fluorescence Imaging | Measuring intracellular calcium changes upon CCK receptor activation. | Demonstrated that CCK-8S causes a dose-dependent increase in intracellular calcium in interstitial cells of Cajal. nih.gov |

Advanced Structural Characterization Techniques for Peptide-Receptor Interactions

The elucidation of the precise mechanisms underlying the interaction between cholecystokinin (CCK) peptides, including fragments such as Cholecystokinin 33 (10-20), and their cognate G protein-coupled receptors (GPCRs), the CCK1 and CCK2 receptors, is fundamental to understanding their physiological roles and for the development of targeted therapeutics. A suite of advanced biophysical and structural biology techniques is employed to dissect these molecular interactions at an atomic level. These methods provide invaluable insights into ligand binding, receptor activation, and the conformational dynamics that govern signal transduction.

G protein-coupled receptors represent a significant family of drug targets, but their membrane-embedded nature presents challenges for structural and biophysical characterization researcher.lifenih.gov. Nevertheless, a variety of sophisticated techniques have been successfully applied to study the interactions between peptide ligands and their GPCRs nih.govnih.gov. These methodologies are crucial for understanding how peptides like Cholecystokinin 33 (10-20) might engage with their receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution. For peptide-receptor interactions, solution-state NMR has been effectively used to examine ligands bound to the extracellular domains (ECD) of GPCRs nih.govnih.gov. This technique can identify which parts of the peptide are in close contact with the receptor by monitoring changes in the chemical shifts of atomic nuclei upon binding. While determining the structure of a full-length GPCR remains challenging due to their size and flexibility, NMR can provide high-resolution structural information on the bound conformation of the peptide ligand itself nih.gov.

X-ray Crystallography